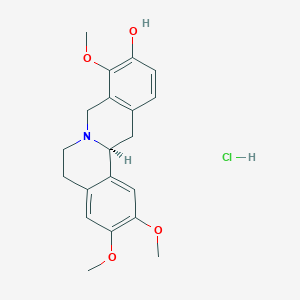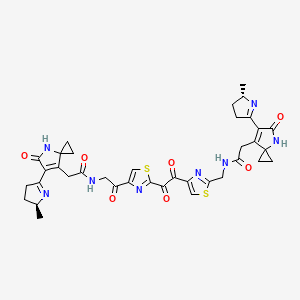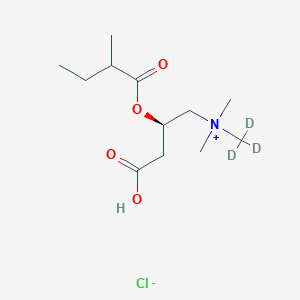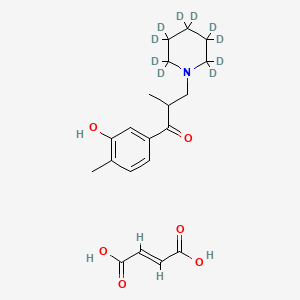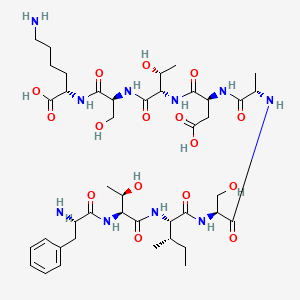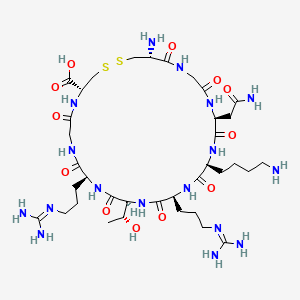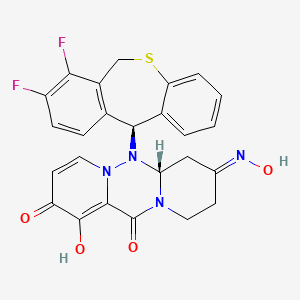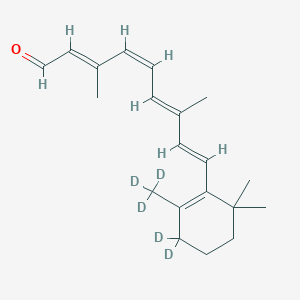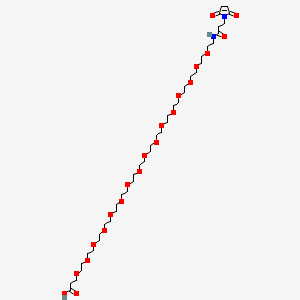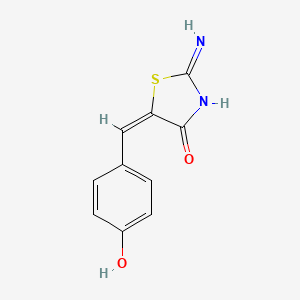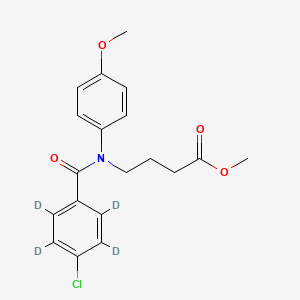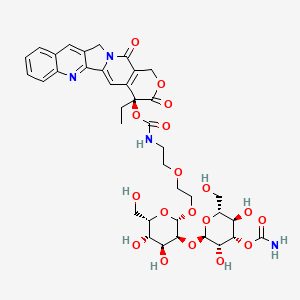
Pyroxsulam-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroxsulam-13C,d3: is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Pyroxsulam. Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants. The labeling with 13C and deuterium allows for detailed tracking and analysis in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyroxsulam-13C,d3 involves the incorporation of 13C and deuterium into the Pyroxsulam molecule. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route may vary depending on the desired labeling pattern and the availability of labeled starting materials .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to handle the labeled materials safely and efficiently. The production process must also comply with regulatory standards to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyroxsulam-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated products .
Applications De Recherche Scientifique
Chemistry: Pyroxsulam-13C,d3 is used in chemical research to study reaction mechanisms and pathways. The labeled isotopes allow for precise tracking of the compound through various reactions, providing valuable insights into the behavior of Pyroxsulam and its derivatives .
Biology: In biological research, this compound is used to study the metabolism and distribution of Pyroxsulam in living organisms. The labeled isotopes enable researchers to trace the compound’s movement and transformation within biological systems .
Medicine: this compound is used in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of Pyroxsulam. The labeled isotopes help researchers understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Industry: In industrial applications, this compound is used to develop and optimize herbicide formulations. The labeled isotopes provide valuable information on the stability and efficacy of Pyroxsulam in various formulations and environmental conditions .
Mécanisme D'action
Pyroxsulam-13C,d3 exerts its effects by inhibiting acetolactate synthase, an enzyme involved in the synthesis of branched-chain amino acids in plants. This inhibition disrupts the production of essential amino acids, leading to the death of the target plants. The labeled isotopes allow for detailed studies of the molecular targets and pathways involved in this mechanism .
Comparaison Avec Des Composés Similaires
Pyroxsulam: The non-labeled version of Pyroxsulam.
Mesosulfuron-methyl: Another acetolactate synthase inhibitor used as a herbicide.
Pinoxaden: A herbicide with a different mode of action but used for similar purposes
Uniqueness: Pyroxsulam-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for research in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C14H13F3N6O5S |
|---|---|
Poids moléculaire |
438.36 g/mol |
Nom IUPAC |
N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(trideuterio(113C)methoxy)-4-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)/i3+1D3 |
Clé InChI |
GLBLPMUBLHYFCW-LBDFIVMYSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=NC=CC(=C1S(=O)(=O)NC2=NN3C(=CC(=NC3=N2)OC)OC)C(F)(F)F |
SMILES canonique |
COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


